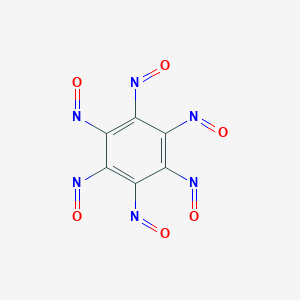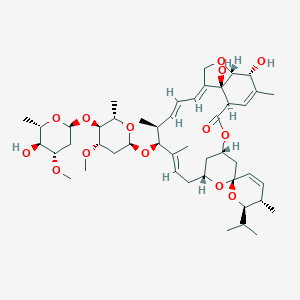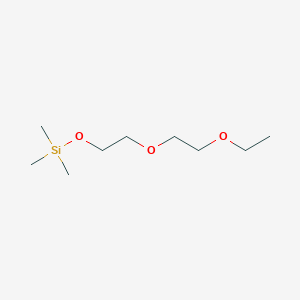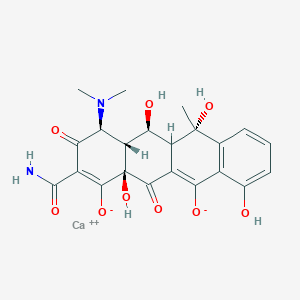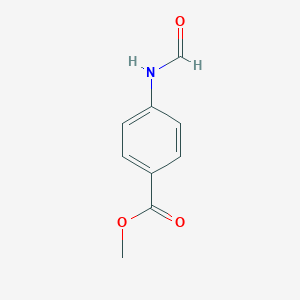
Ácido octadeca-5,8-dienoico
Descripción general
Descripción
Octadeca-5,8-dienoic acid, also known as Octadeca-5,8-dienoic acid, is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound Octadeca-5,8-dienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octadeca-5,8-dienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadeca-5,8-dienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dermatología y tratamiento del acné
Se ha encontrado ácido octadeca-5,8-dienoico en los lípidos de la superficie de la piel de pacientes con acné y sujetos normales . Se midieron las proporciones de este compuesto en los lípidos de la superficie del cuero cabelludo de sujetos normales, sujetos con acné leve y sujetos con acné grave . Esto sugiere que el ácido octadeca-5,8-dienoico podría usarse potencialmente en la investigación y los tratamientos dermatológicos, particularmente en relación con el acné.
Efectos antiinflamatorios
Se ha encontrado que el ácido octadeca-5,8-dienoico, específicamente en forma de (9Z,11E)-13-Oxooctadeca-9,11-dienoico (13-KODE), tiene efectos antiinflamatorios . Se encontró que suprimía las respuestas inflamatorias en células de macrófagos murinos estimuladas con lipopolisacárido . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones inflamatorias.
Propiedades antioxidantes
Se ha encontrado que el mismo compuesto, 13-KODE, derivado de Salicornia herbacea L., tiene propiedades antioxidantes . Redujo significativamente la producción de especies reactivas de oxígeno en células estimuladas con lipopolisacárido . Esto sugiere aplicaciones potenciales en condiciones donde el estrés oxidativo juega un papel.
Análisis de lípidos
El ácido octadeca-5,8-dienoico también se utiliza en el análisis de lípidos, particularmente en suero humano . El método actual utilizado para determinar los niveles de lípidos de este ácido en suero humano se basa en la cromatografía líquida de alto rendimiento . Esto sugiere aplicaciones potenciales en diagnósticos médicos e investigación.
Safety and Hazards
The safety data sheet for (Z,Z)-9,12-Octadecadienoic acid, which is similar to Octadeca-5,8-dienoic acid, suggests that it does not meet the criteria for classification according to Regulation No 1272/2008/EC . In case of exposure, it recommends washing with plenty of soap and water for skin contact, rinsing with pure water for at least 15 minutes for eye contact, and seeking immediate medical attention .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Octadeca-5,8-dienoic acid, also known as (10E,12Z)-octadecadienoic acid, is a type of lineolic acid derivative . Its primary target is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids and biogenic amines.
Mode of Action
It is known to interact with its target, the putative aminooxidase, leading to changes in the metabolic processes of the organism
Biochemical Pathways
Given its interaction with aminooxidase, it is likely to influence the metabolic pathways associated with amino acids and biogenic amines .
Result of Action
Its interaction with the putative aminooxidase suggests it may influence the metabolism of certain amino acids and biogenic amines .
Análisis Bioquímico
Biochemical Properties
Octadeca-5,8-dienoic acid, like other fatty acids, can be converted into their acyl phosphate, the precursor to acyl-CoA . This conversion is mediated by acyl-CoA synthase . The long chain of Octadeca-5,8-dienoic acid suggests that it could be a substrate for long chain acyl-CoA synthase .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Octadeca-5,8-dienoic acid, as a fatty acid, is likely involved in lipid metabolism It could interact with enzymes or cofactors involved in these metabolic pathways
Propiedades
IUPAC Name |
octadeca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQPKQIHIFHHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions a significant decrease in octadeca-9,12-dienoic acid (linoleic acid) in the skin surface lipids of individuals with acne. Does octadeca-5,8-dienoic acid show a similar trend?
A1: The study by [] specifically investigated the levels of both octadeca-5,8-dienoic acid and octadeca-9,12-dienoic acid (linoleic acid) in individuals with varying severity of acne. Interestingly, while linoleic acid levels were significantly lower in acne patients, the levels of octadeca-5,8-dienoic acid did not show a statistically significant difference between the groups []. This suggests that these two fatty acids may be regulated differently in the context of acne.
Q2: What is the significance of studying these fatty acids in relation to acne?
A2: Skin surface lipids, including free fatty acids, play a crucial role in maintaining skin barrier function and influencing the skin microbiome. Alterations in the composition of these lipids have been linked to various skin conditions, including acne vulgaris. While the exact mechanisms are still under investigation, imbalances in specific fatty acids like linoleic acid are thought to contribute to inflammation, hyperkeratinization (abnormal shedding of skin cells), and altered sebum production, all of which are hallmarks of acne []. Therefore, understanding the roles of different fatty acids, including octadeca-5,8-dienoic acid, in the skin lipid profile could provide valuable insights into the development and progression of acne.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


